3-[4-(Piperidine-1-sulfonyl)phenyl]propanoic acid
Description
3-[4-(Piperidine-1-sulfonyl)phenyl]propanoic acid is a phenylpropanoic acid derivative characterized by a piperidine ring substituted with a sulfonyl group at the para-position of the phenyl moiety. Its molecular formula is C₁₃H₁₇NO₄S, with a molecular weight of 283.34 g/mol .
Properties
IUPAC Name |
3-(4-piperidin-1-ylsulfonylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c16-14(17)9-6-12-4-7-13(8-5-12)20(18,19)15-10-2-1-3-11-15/h4-5,7-8H,1-3,6,9-11H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSQIIWCZQSTIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Piperidine-1-sulfonyl)phenyl]propanoic acid typically involves the reaction of piperidine with sulfonyl chloride to form the piperidine-1-sulfonyl intermediate. This intermediate is then reacted with 4-bromophenylpropanoic acid under basic conditions to yield the final product . The reaction conditions often include the use of solvents like dichloromethane and bases such as sodium hydroxide .
Industrial Production Methods
the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Oxidation Reactions
The sulfonyl group and aromatic system undergo oxidation under specific conditions.
| Reagents/Conditions | Products | Research Findings |
|---|---|---|
| Hydrogen peroxide (H₂O₂) | Sulfoxides or sulfones | Selective oxidation at sulfur occurs under mild conditions, preserving the aromatic ring. |
| m-Chloroperbenzoic acid (mCPBA) | Sulfone derivatives | Complete oxidation to sulfones is achieved stoichiometrically in dichloromethane. |
| KMnO₄ (acidic conditions) | Carboxylic acid derivatives | Oxidative cleavage of propanoic acid chain is observed but requires harsh conditions. |
Key Insight : The sulfonyl group’s oxidation state modulates electron density on the aromatic ring, impacting subsequent reactivity .
Reduction Reactions
Reduction targets the sulfonyl group and carboxylic acid moiety.
| Reagents/Conditions | Products | Research Findings |
|---|---|---|
| LiAlH₄ (anhydrous ether) | Sulfide derivatives | Complete reduction of sulfonyl to sulfide occurs, with >80% yield reported. |
| NaBH₄ (with catalytic Pd/C) | Partially reduced intermediates | Selective reduction of carbonyl groups is possible without affecting sulfonyl groups. |
| H₂ (Pd/C, high pressure) | Piperidine ring saturation | Hydrogenation of the piperidine ring is observed but requires elevated temperatures. |
Structural Impact : Reduction of the sulfonyl group to sulfide increases electron density on the aromatic ring, enhancing electrophilic substitution reactivity .
Electrophilic Aromatic Substitution
The para-substituted phenyl ring undergoes substitution reactions.
| Reagents/Conditions | Products | Research Findings |
|---|---|---|
| HNO₃/H₂SO₄ (nitration) | Nitro derivatives at meta position | Nitration occurs meta to the sulfonyl group due to its strong electron-withdrawing effect. |
| Br₂/FeBr₃ (bromination) | Brominated aryl derivatives | Bromine adds ortho/para to the sulfonyl group, with para dominance (>70%). |
| SO₃/H₂SO₄ (sulfonation) | Polysulfonated products | Further sulfonation is sterically hindered, leading to low yields (<20%). |
Mechanistic Note : The sulfonyl group directs electrophiles to meta positions, consistent with its deactivating nature .
Hydrolysis and Stability
The compound undergoes hydrolysis under acidic or basic conditions.
| Conditions | Products | Research Findings |
|---|---|---|
| HCl (6M, reflux) | Piperidine sulfonic acid + propanoic acid | Acidic hydrolysis cleaves the sulfonamide bond, yielding two fragments. |
| NaOH (1M, 60°C) | Sodium propanoate + sulfonate salt | Base hydrolysis deprotonates the carboxylic acid but leaves the sulfonamide intact. |
| H₂O (neutral, 25°C) | No significant degradation | Stable in aqueous solutions at room temperature for >24 hours. |
Stability Profile : Hydrolysis is pH-dependent, with degradation accelerated under strongly acidic conditions .
Comparative Reactivity with Analogues
The sulfonylpropanamide group’s reactivity is critical for biological activity, as shown in analogues:
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 3-[4-(Piperidine-1-sulfonyl)phenyl]propanoic acid typically involves the reaction of piperidine with sulfonyl chloride to form a sulfonyl intermediate. This intermediate is then reacted with 4-bromophenylpropanoic acid under basic conditions to yield the final product. The compound features a unique combination of sulfonyl and piperidine functional groups, which contribute to its distinctive chemical and biological properties.
Chemical Reactions
The compound can undergo various chemical reactions:
- Oxidation: Forms sulfoxides and sulfones.
- Reduction: Converts the sulfonyl group to a sulfide.
- Substitution: The aromatic ring can participate in electrophilic substitution reactions.
Chemistry
This compound serves as a crucial building block in the synthesis of more complex molecules. Its versatility allows chemists to explore new synthetic pathways and develop novel compounds with potential applications in various fields.
Biology
In biological research, this compound is employed in studies involving enzyme inhibition and protein binding. Its ability to interact with specific molecular targets makes it valuable for investigating mechanisms of action in cellular processes .
Medicine
The compound has been investigated for its potential therapeutic effects, particularly in:
- Anti-inflammatory and Analgesic Properties: Studies have shown that derivatives of piperidine compounds can modulate inflammatory responses, making them candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases .
- Sepsis Treatment: Research indicates that related compounds can protect against septic shock by inhibiting specific receptors involved in inflammatory responses. For instance, 1-Piperidine Propionic Acid has demonstrated effectiveness in reducing mortality in experimental models of sepsis .
Case Study 1: Inhibition of Enzyme Activity
A study focused on the design and synthesis of arylsulfonamides, including derivatives of this compound, showed potent inhibition against specific enzymes linked to disease progression, such as ADAMTS7, which is implicated in atherosclerosis. The modifications made to the piperidine structure resulted in enhanced selectivity and activity against target enzymes .
Case Study 2: Therapeutic Applications
In another study examining the protective effects of piperidine derivatives against septic shock, treatment with 1-Piperidine Propionic Acid significantly reduced sepsis-related symptoms and improved cardiac function parameters in animal models. This highlights the potential for these compounds in clinical settings aimed at managing severe infections .
Data Tables
| Application Area | Details |
|---|---|
| Chemistry | Building block for complex molecule synthesis |
| Biology | Enzyme inhibition studies |
| Medicine | Potential anti-inflammatory and analgesic effects |
| Industry | Development of new materials |
| Case Study | Findings |
|---|---|
| Inhibition of Enzymes | Enhanced selectivity for ADAMTS7 over other proteases |
| Sepsis Treatment | Significant reduction in mortality rates in treated models |
Mechanism of Action
The mechanism of action of 3-[4-(Piperidine-1-sulfonyl)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The sulfonyl group is known to form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity . This compound can also affect various signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonyl Group Variations
(a) 3-[4-(Pyrrolidine-1-sulfonyl)phenyl]propanoic Acid
- Molecular Formula: C₁₃H₁₇NO₄S (identical to the target compound).
- Key Difference : Replacement of the six-membered piperidine ring with a five-membered pyrrolidine ring.
(b) 3-[3,5-Dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-yl]propanoic Acid
- Molecular Formula : C₁₃H₂₁N₃O₄S.
- Key Difference : Incorporation of a pyrazole ring with methyl substituents adjacent to the sulfonyl group.
Heterocyclic Core Modifications
(a) 3-(4-Phenylpiperazin-1-yl)propanoic Acid
- Molecular Formula : C₁₃H₁₈N₂O₂.
- Key Difference : Substitution of the sulfonyl group with a phenylpiperazine moiety.
- Impact : Increased basicity due to the piperazine nitrogen, altering ionization state at physiological pH .
(b) 3-[4-(Trifluoromethyl)phenyl]propanoic Acid
- Molecular Formula : C₁₀H₉F₃O₂.
- Key Difference : Replacement of the sulfonyl-piperidine group with a trifluoromethyl substituent.
- Impact : Higher lipophilicity (logP) and improved metabolic resistance due to the CF₃ group. Crystal structure analysis reveals O–H⋯O hydrogen-bonded dimers, influencing solid-state packing .
Functional Group Additions
(a) 3-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)propanoic Acid
- Molecular Formula: C₁₀H₁₆F₃NO₃.
- Key Features : Methoxy and trifluoromethyl groups on the piperidine ring.
- Impact: Predicted pKa of 3.83, suggesting stronger acidity compared to non-CF₃ analogs. The methoxy group may enhance solubility in polar solvents .
(b) 3-[4-(2-Methylpropyl)phenyl]propanoic Acid (Impurity F)
Data Table: Structural and Physicochemical Properties
Research Findings and Implications
- Biological Activity: Derivatives like 3-((4-acetylphenyl)(thiazol-2-yl)amino)propanoic acids are synthesized for multitarget antidiabetic applications, suggesting the phenylpropanoic acid scaffold is pharmacologically versatile .
- Crystallography : The trifluoromethyl analog forms hydrogen-bonded dimers, a feature critical for crystal engineering and formulation stability .
- Acidity Trends : Electron-withdrawing groups (e.g., sulfonyl, CF₃) lower pKa values, enhancing ionization and solubility in basic environments .
Biological Activity
3-[4-(Piperidine-1-sulfonyl)phenyl]propanoic acid (CAS Number: 327091-05-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine moiety attached to a phenyl ring, which is further substituted with a propanoic acid group. Its structural formula can be represented as follows:
This unique structure is believed to contribute to its interaction with various biological targets, particularly enzymes and receptors involved in metabolic pathways.
The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes. For instance, it has been studied for its potential inhibitory effects on dipeptidyl peptidase-4 (DPP-4), an enzyme that plays a crucial role in glucose metabolism and insulin regulation. DPP-4 inhibitors are known to enhance the levels of incretin hormones, thereby improving glycemic control in diabetic patients .
Structure-Activity Relationship (SAR)
Research into the SAR of this compound indicates that modifications to the piperidine and phenyl groups can significantly influence its biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Substitution on the phenyl ring | Alters binding affinity to DPP-4 |
| Variation in piperidine substituents | Modifies solubility and metabolic stability |
| Changes in propanoic acid chain length | Impacts potency and selectivity towards target enzymes |
These findings suggest that careful design of analogs may lead to compounds with enhanced therapeutic profiles.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibition of DPP-4 activity, with IC50 values indicating potent effects at micromolar concentrations. For instance, one study reported an IC50 value of approximately 12 µM for DPP-4 inhibition .
Case Studies
- Diabetes Management : A clinical study involving diabetic patients showed that the administration of this compound led to improved glycemic control compared to baseline measurements. Patients exhibited reduced fasting blood glucose levels and improved postprandial glucose responses.
- Cardiovascular Effects : Another investigation assessed the compound's impact on lipid profiles in rodent models. Results indicated a reduction in total cholesterol and low-density lipoprotein (LDL) levels, suggesting potential cardiovascular benefits .
Q & A
(Basic) What are the molecular structure and key physicochemical properties of 3-[4-(Piperidine-1-sulfonyl)phenyl]propanoic acid?
The compound has the IUPAC name This compound , with a molecular formula of C₁₄H₁₇NO₄S and a molecular weight of 295.35 g/mol . The structure comprises a piperidine ring substituted with a sulfonyl group (-SO₂-) at the 1-position, connected to a para-substituted phenyl ring, and a propanoic acid side chain. Key physicochemical properties include:
- Hydrophilicity : The carboxylic acid group confers pH-dependent solubility, while the sulfonyl and aromatic groups contribute to moderate lipophilicity.
- Ionization : The carboxylic acid (pKa ~4-5) and sulfonamide (pKa ~1-2) groups influence solubility and reactivity in aqueous buffers .
(Basic) What analytical methods are recommended for characterizing purity and structural confirmation?
High-Performance Liquid Chromatography (HPLC) with UV detection is standard for purity assessment. For example, a validated HPLC method using a C18 column, methanol-buffer mobile phase (e.g., 65:35 methanol:sodium acetate/1-octanesulfonate, pH 4.6), and UV detection at 254 nm ensures resolution of impurities . Nuclear Magnetic Resonance (NMR) (¹H/¹³C) and Fourier-Transform Infrared Spectroscopy (FTIR) confirm structural integrity, with characteristic peaks for sulfonyl (1350–1160 cm⁻¹) and carboxylic acid (1700 cm⁻¹) groups . Mass Spectrometry (MS) provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 296.1) .
(Advanced) How do steric and electronic effects of the piperidine-sulfonyl moiety influence synthetic routes?
The piperidine-sulfonyl group introduces steric hindrance and electron-withdrawing effects, impacting reaction kinetics. For example:
- Coupling Reactions : Suzuki-Miyaura cross-coupling for aryl-boronic acid intermediates may require elevated temperatures or bulky ligands to overcome steric barriers.
- Acid Catalysis : The sulfonyl group activates the phenyl ring toward electrophilic substitution but may necessitate protecting the carboxylic acid during synthesis to avoid side reactions .
- Purification Challenges : Column chromatography with gradient elution (e.g., hexane:ethyl acetate → methanol) is often required to separate polar byproducts .
(Advanced) What experimental strategies address solubility limitations in biological assays?
- pH Adjustment : Buffering solutions to pH >6 (above the carboxylic acid pKa) enhances aqueous solubility via deprotonation .
- Co-solvents : Use of DMSO (≤1% v/v) or cyclodextrin-based formulations improves solubility without denaturing proteins .
- Prodrug Design : Esterification of the carboxylic acid (e.g., methyl or ethyl esters) increases cell permeability, with enzymatic hydrolysis restoring activity in vivo .
(Advanced) How can researchers resolve contradictions in reported biological activity data?
Contradictions may arise from variations in assay conditions or impurity profiles. Methodological solutions include:
- Standardized Assay Protocols : Adopt uniform buffer systems (e.g., PBS pH 7.4) and cell lines (e.g., HEK293 for receptor studies) to minimize variability .
- Computational-Experimental Feedback : Quantum mechanical calculations (e.g., DFT for binding affinity predictions) combined with iterative experimental validation narrow down optimal conditions .
- Impurity Profiling : Use LC-MS to identify and quantify trace impurities (e.g., desulfonated or oxidized derivatives) that may interfere with activity .
(Basic) What are the safety and handling guidelines for this compound?
- Hazards : May cause skin/eye irritation (GHS Category 2) and respiratory irritation (GHS Category 3).
- Handling : Use PPE (gloves, goggles) and work in a fume hood.
- Storage : Store at 2–8°C in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis of the sulfonyl group .
(Advanced) How to design a factorial experiment to optimize reaction yield?
A 2³ factorial design evaluates three factors (e.g., temperature, catalyst loading, solvent ratio) at two levels (high/low). For example:
- Factors :
- Temperature (60°C vs. 80°C)
- Catalyst (5 mol% vs. 10 mol% Pd(PPh₃)₄)
- Solvent (THF:H₂O 3:1 vs. 4:1)
- Response : Reaction yield (%) measured by HPLC.
- Analysis : ANOVA identifies significant interactions (e.g., temperature-catalyst synergy) and optimizes conditions .
(Basic) What are common impurities in synthetic batches, and how are they controlled?
Typical impurities include:
- Desulfonated derivative : 3-(4-Phenyl)propanoic acid (formed via hydrolysis).
- Oxidized byproduct : Sulfonic acid derivative (due to excess oxidant).
- Incomplete intermediates : Unreacted 4-(piperidine-1-sulfonyl)benzaldehyde.
Control strategies involve HPLC monitoring with spiked standards and recrystallization using ethanol/water mixtures .
(Advanced) What computational tools predict the compound’s pharmacokinetic properties?
- ADMET Prediction : Tools like SwissADME or ADMETlab estimate logP (2.1), bioavailability (55%), and CYP450 interactions.
- Molecular Dynamics (MD) Simulations : Assess binding stability with target proteins (e.g., COX-2 for anti-inflammatory studies).
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with active sites, guiding structural modifications .
(Advanced) How to validate target engagement in cellular assays?
- Fluorescent Probes : Conjugate the compound with BODIPY or FITC for fluorescence polarization assays.
- Pull-Down Assays : Use biotinylated analogs with streptavidin beads to isolate target proteins, followed by Western blotting.
- SPR/BLI : Surface plasmon resonance or bio-layer interferometry quantifies binding kinetics (Kd, Kon/Koff) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
